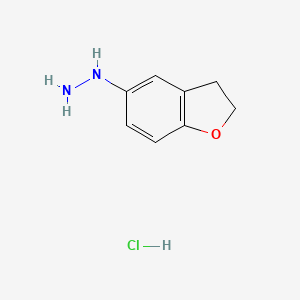

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,10H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANDMSIBUGVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1-benzofuran with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3-Dihydro-1-benzofuran+Hydrazine hydrateHCl2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Industrial Production Methods

Industrial production methods for 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzofuran oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,3-dihydro-1-benzofuran-5-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1-benzofuran with hydrazine hydrate in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:The compound has a molecular formula of and a molecular weight of 186.64 g/mol. Its structure features a benzofuran ring modified by a hydrazine group, which contributes to its unique chemical reactivity and biological properties.

Chemistry

In the field of chemistry, 2,3-dihydro-1-benzofuran-5-ylhydrazine hydrochloride serves as a building block for synthesizing various organic compounds. It can undergo several types of chemical reactions including:

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : It can be reduced to yield hydrazine derivatives.

- Substitution : The compound can participate in substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may modulate specific molecular targets involved in disease processes. For instance:

- Anticancer Activity : It has shown promise as an anti-cancer agent through modulation of p21-activated kinases (PAKs), which are involved in cancer cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens .

Medicine

In medicinal chemistry, 2,3-dihydro-1-benzofuran-5-ylhydrazine hydrochloride is being investigated for its therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for developing treatments for diseases such as cancer and infections .

Industry

This compound is also relevant in industrial applications where it is used in the development of new materials and chemical processes. Its unique properties allow for innovative uses in fields such as additive manufacturing and biomaterials .

Case Studies

- Cancer Treatment : A study demonstrated the efficacy of substituted 2,3-dihydrobenzofuranyl compounds in inhibiting cancer cell growth through modulation of signaling pathways associated with PAKs . These findings suggest that derivatives of 2,3-dihydro-1-benzofuran-5-ylhydrazine hydrochloride could be further explored for therapeutic use.

- Antimicrobial Screening : Research involving various derivatives showed that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

- Hydrochloride Salts of Alkaloids (e.g., Jatrorrhizine, Berberine): These compounds share the hydrochloride salt moiety, improving water solubility and bioavailability. However, their core structures differ significantly (isoquinoline alkaloids vs. benzofuran), leading to distinct pharmacological profiles. For instance, berberine hydrochloride exhibits antidiabetic and antimicrobial activities, whereas 2,3-dihydro-1-benzofuran derivatives are more commonly associated with CNS modulation .

Benzohydrazide Derivatives (e.g., N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide) :

Both classes utilize hydrazine for Schiff base formation. However, the benzofuran core in the target compound may confer greater metabolic stability compared to benzimidazole-based analogs, which are prone to enzymatic degradation .2-(2,3-Dihydro-1-Benzofuran-5-yl)-4-Methyl-1,3-Thiazole-5-Carbonyl Chloride :

This analog shares the benzofuran backbone but replaces the hydrazine group with a thiazole-carbonyl chloride. The latter’s electrophilic carbonyl chloride group makes it reactive in nucleophilic acyl substitutions, whereas the hydrazine moiety in the target compound enables condensation reactions .

Physicochemical Properties

A comparative analysis of key properties is inferred from analogous hydrochlorides:

The target compound likely exhibits higher thermal stability than berberine hydrochloride but lower solubility than ortho-toluidine hydrochloride due to its larger aromatic system.

Analytical Characterization

- Chromatography : Reverse-phase HPLC (RP-HPLC) methods, as used for alkaloid hydrochlorides (e.g., 6 alkaloids in Coptidis Rhizoma), could separate the target compound with retention times influenced by its hydrophobicity .

- Spectroscopy : UV-Vis absorption spectra (similar to erlotinib hydrochloride-BSA studies) might reveal π→π* transitions in the benzofuran ring and n→π* transitions in the hydrazine group .

Biological Activity

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride (CAS No: 197590-46-8) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride features a benzofuran core which is significant in medicinal chemistry. The compound's structure can be represented as follows:

This structure contributes to its biological properties, particularly in terms of reactivity and interaction with biological targets.

The biological activity of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress .

- Neuroprotective Effects : Preliminary research suggests that 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways .

Antimicrobial Evaluation

A study conducted on various derivatives of benzofuran compounds showed that 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride exhibited potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Studies

In a study assessing the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress, it was found that treatment with 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride significantly reduced cell death and increased cell viability:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound (10 µM) | 80 |

| Compound (50 µM) | 90 |

The results suggest that the compound may protect neurons from oxidative damage by enhancing cellular antioxidant defenses .

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including hydrazine coupling to a benzofuran precursor. A generalized approach could include:

Precursor Preparation : Start with 5-acetyl-2,3-dihydrobenzofuran (see IUPAC name and SMILES in ) as the ketone precursor.

Hydrazine Formation : React with hydrazine hydrate under acidic conditions (e.g., HCl) to form the hydrazine derivative.

Purification : Recrystallize the product using ethanol/water mixtures to achieve >98% purity, analogous to methods for phenylhydrazine hydrochlorides ( ).

Quality Control : Verify purity via melting point analysis (decomposition around 225°C, similar to hydrazine hydrochlorides in ) and HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.